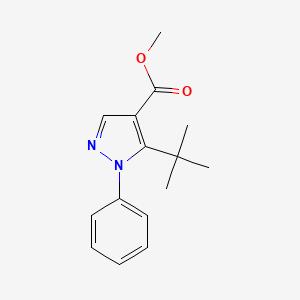

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate

Description

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a tert-butyl group at the 5-position, a phenyl ring at the 1-position, and a methyl ester at the 4-position. This compound belongs to a class of pyrazole derivatives widely studied for their structural versatility and applications in medicinal chemistry, particularly as intermediates for antimicrobial agents and enzyme inhibitors .

Properties

IUPAC Name |

methyl 5-tert-butyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)13-12(14(18)19-4)10-16-17(13)11-8-6-5-7-9-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVOXYXDHFHPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674914 | |

| Record name | Methyl 5-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-50-3 | |

| Record name | Methyl 5-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-t-butyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a pyrazole ring linked to a phenyl group and a carboxylate ester. The presence of a tert-butyl group at the 5-position contributes to its unique steric and electronic properties. Pyrazole derivatives, including this compound, have potential applications in medicinal chemistry and agrochemicals due to their biological activity and versatility in synthesizing complex organic molecules.

Synthesis Methods

The synthesis of this compound typically involves several steps. A common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One specific approach involves reacting ethyl acetoacetate with tert-butylhydrazine and phenylhydrazine under acidic conditions to form the pyrazole ring.

2.1. Cyclocondensation

The synthesis of methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. A typical method includes reacting ethyl acetoacetate with tert-butylhydrazine and phenylhydrazine under acidic conditions to form the pyrazole ring.

2.2. Nucleophilic Substitution

An alternative synthetic route involves heating a mixture of 1-phenyl-5-chloro-3-methylpyrazole with tert-butyl alcohol in the presence of a base such as potassium hydroxide to yield the desired ester product with good yields.

2.3. Reaction with Phenol Derivatives

The compound can be synthesized via nucleophilic substitution or condensation reactions. A general protocol involves reacting a precursor like 1-phenyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with tert-butyl-substituted phenol derivatives in the presence of a base (e.g., K₂CO₃) to introduce the tert-butyl group.

Optimization of Reaction Conditions

The optimal synthetic routes for preparing methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involve several key optimizations:

- Temperature Control: Reflux conditions (e.g., ethanol at 80°C) improve nucleophilic substitution efficiency.

- Catalyst Selection: The use of iodine or acetic acid may enhance regioselectivity in pyrazole ring formation.

- Purification: Column chromatography with hexane/ethyl acetate gradients ensures high purity (>95%).

Industrial Production

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Structural Characterization

Rigorous validation of the structure of methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be achieved through several methods:

5.1. NMR Spectroscopy

¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl protons at δ 1.3–1.5 ppm; ester carbonyl at ~δ 165 ppm).

5.2. X-Ray Crystallography

Resolve crystal packing and steric effects from the tert-butyl group. Data-to-parameter ratios >14:1 ensure reliability.

5.3. Mass Spectrometry

High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~316.4 Da).

Example Procedure for Preparing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmaceutical agent targeting inflammatory and neurological disorders. Its structure allows it to function as an enzyme inhibitor, which can modulate biological pathways associated with these conditions.

Case Study:

Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory effects. For instance, a study showed that similar compounds could inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. The unique tert-butyl group enhances its lipophilicity, potentially improving bioavailability and therapeutic efficacy.

Agricultural Chemistry

Role in Agrochemicals:

This compound is being explored for its potential in developing new herbicides and pesticides. Its effectiveness in crop protection while minimizing environmental impact makes it a valuable candidate in agricultural applications .

Data Table: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Activity | Target Species | Reference |

|---|---|---|---|

| This compound | Moderate | Weeds | |

| Other Pyrazole Derivative | High | Grasses |

Materials Science

Applications in Polymer Development:

this compound is also utilized in formulating advanced polymers and coatings. Its properties contribute to improved durability and resistance to wear and tear, making it suitable for various industrial applications .

Case Study:

In studies focusing on organic electronics, this compound has been incorporated into the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enhance the performance of these materials, leading to more efficient energy conversion.

Biochemical Research

Enzyme Inhibition Studies:

The compound plays a significant role in biochemical research, particularly in studying enzyme inhibition. Its structural characteristics allow it to interact effectively with various enzymes, providing insights into metabolic pathways.

Research Findings:

Initial studies indicate that this compound can inhibit specific enzymes involved in metabolic processes, suggesting its potential for developing targeted therapies for metabolic disorders.

Antimicrobial Properties

Exploration of Antimicrobial Activity:

Recent investigations have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains, indicating its potential use in developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Low |

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrazole-carboxylate derivatives vary significantly based on substituents at the 1-, 4-, and 5-positions. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Ester vs. Acid : Methyl/ethyl esters (e.g., 112779-14-3) are typically more lipophilic than carboxylic acids (e.g., 4058-91-7), impacting bioavailability .

Crystallographic and Solid-State Behavior

- The tert-butyl substituent in related compounds induces distinct crystal packing. For example, tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate exhibits a chair conformation in the piperazine ring and intermolecular C–H⋯O interactions, stabilizing its lattice . Similar analysis using Mercury software (e.g., void visualization, packing similarity) could elucidate the target compound’s crystallinity .

Biological Activity

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C15H18N2O2 and a molecular weight of approximately 258.32 g/mol, exhibits potential therapeutic properties across various domains, including antibacterial, antifungal, herbicidal, and insecticidal activities. This article will delve into the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with tert-butyl hydrazine hydrochloride in the presence of sodium bicarbonate. The reaction is conducted in absolute ethanol under reflux conditions. The completion of the reaction is monitored using thin-layer chromatography (TLC), and purification is achieved through column chromatography techniques.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Antifungal Activity

The compound also demonstrates antifungal activity, effective against common fungal pathogens. This property is particularly relevant in the context of increasing resistance to conventional antifungal agents .

Herbicidal and Insecticidal Properties

This compound has been identified as a promising candidate for herbicidal and insecticidal applications. Its structural features allow it to interact with specific biological targets in pests and weeds, providing an alternative to traditional agrochemicals .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules enables it to fit into active sites of enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Contains a methyl group instead of tert-butyl | Different solubility and reactivity |

| Ethyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate | Ethoxy group replaces methyl | Potentially different biological activity |

| Methyl 5-(dimethylamino)-1-phenyl-1H-pyrazole-4-carboxylate | Contains a dimethylamino group | May enhance interaction with specific receptors |

The presence of the tert-butyl group in this compound enhances its lipophilicity and stability compared to similar compounds, making it a valuable candidate for various applications in medicinal chemistry and agricultural science .

Research Findings

Recent studies have focused on understanding the interactions between this compound and its biological targets. Initial findings suggest that this compound may effectively inhibit certain enzymes involved in inflammatory pathways, indicating its potential use in treating inflammatory disorders .

Furthermore, ongoing research aims to elucidate the full spectrum of biological activities associated with this pyrazole derivative, exploring its applications beyond traditional uses in agriculture and medicine.

Q & A

Q. What are the established synthetic pathways for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate?

- Methodological Answer: The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by esterification. Hydrolysis under basic conditions (e.g., NaOH) yields the carboxylic acid derivative. Key steps include:

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer:

- 1H/13C NMR : Identifies substituents (e.g., tert-butyl δ ~1.3 ppm, ester OCH3 δ ~3.9 ppm).

- IR Spectroscopy : Confirms carbonyl groups (C=O stretch ~1700 cm⁻¹).

- X-ray Crystallography : Provides absolute configuration using programs like SHELXL for refinement .

A summary of key spectral

| Technique | Key Observations | Application |

|---|---|---|

| NMR | δ 1.3 (s, 9H, tert-butyl) | Substituent identification |

| IR | ~1700 cm⁻¹ (C=O) | Ester/carboxylic acid distinction |

| X-ray | Space group, unit cell parameters | Structural validation |

Advanced Research Questions

Q. How can computational methods complement experimental data in analyzing the electronic structure of this compound?

- Methodological Answer: Density Functional Theory (DFT) predicts molecular geometry, vibrational frequencies, and frontier molecular orbitals. For example:

- Compare computed IR spectra with experimental data to validate assignments.

- Analyze HOMO-LUMO gaps to assess reactivity, particularly at the ester or tert-butyl groups.

Viveka et al. (2016) integrated DFT with experimental IR/NMR to resolve electronic effects .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

- Methodological Answer:

- Solvent Effects : Adjust computational models to include solvent interactions (e.g., PCM for NMR shifts).

- Solid-State vs. Gas-Phase : Use solid-state DFT for X-ray comparisons to account for crystal packing.

- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, MS) to reconcile outliers .

Q. What challenges arise in the crystallographic refinement of this compound, and how can they be addressed?

- Methodological Answer:

- Steric Hindrance : The tert-butyl group may cause thermal motion disorder. Apply SHELXL restraints (e.g., SIMU, DELU) to refine anisotropic displacement parameters.

- High-Resolution Data : Use synchrotron sources to improve data quality. SHELX’s robustness in handling disordered structures is well-documented .

Q. How does the tert-butyl group influence reactivity in derivatization reactions?

- Methodological Answer:

- Steric Hindrance : Slows nucleophilic attacks at the 4-position. Use bulky catalysts (e.g., PPh3) or elevated temperatures to enhance reactivity.

- Protecting Group Strategies : Adapt methods from macrocycle synthesis (e.g., tert-butyl carbamate deprotection under acidic conditions) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS classifications (e.g., H302, H315) .

Data Analysis and Optimization

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.